4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside
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Overview
Description
“4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside” is a chemical compound with the CAS Number: 52730-14-0 . Its IUPAC name is (2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate . It has a molecular weight of 438.43 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21+/m1/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis . It is a part of the family of tetracarboxylic acids and derivatives . The compound has a molecular formula of C21H26O9S and a molecular weight of 454.49 g/mol .
Glycosyl Donor
4-Methylphenyl 2,3,4,6-tetra-O-benzoyl-1-thio-ß-d-galactopyranoside, a derivative of this compound, has become a common glycosyl donor for the synthesis of various oligosaccharides . This makes it a valuable tool in the field of carbohydrate chemistry.
Research Use
The compound is marked as “Research Use Only” (RUO), indicating its primary use in scientific research .
Structural Studies
The molecular structure of this compound confirms the α configuration of the anomeric thioaryl substituent . This makes it useful in structural studies and understanding the stereochemistry of similar compounds.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNBHYQEYRONSE-IFLJBQAJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside |
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